molecular formula C9H8OS B1252323 4-Methoxybenzo[b]thiophene CAS No. 3781-90-6

4-Methoxybenzo[b]thiophene

Cat. No. B1252323
CAS RN: 3781-90-6
M. Wt: 164.23 g/mol
InChI Key: YPOBRGLUEDOCKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxybenzo[b]thiophene and its derivatives involves several chemical reactions, including bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation, leading to substituted products. For instance, reactions of 4-methoxybenzo[b]thiophene yield 7-substituted products, while its 3-methyl derivative gives a mixture of 2- and 7-substituted compounds. Dibromination and dinitration reactions produce 2,7-disubstituted derivatives, indicating the reactive positions within the molecule and the influence of substituents on reaction outcomes (Clarke, Scrowston, & Sutton, 1973).

Molecular Structure Analysis

X-ray crystallography studies provide insights into the molecular and crystal structures of methoxybenzo[b]thiophenes. These studies reveal the crystallization patterns, molecular orientations, and intermolecular forces, such as van der Waals forces and hydrogen bonding, contributing to the stabilization of the crystal lattice. Detailed structural analysis shows variations in the positioning of dimethoxy groups and the impact of additional functional groups on the overall molecular structure (Mullica, Pinney, Dingeman, Bounds, & Sappenfield, 1996).

Chemical Reactions and Properties

Electrophilic substitution reactions are prominent in the chemistry of 4-Methoxybenzo[b]thiophene, where substitution commonly occurs at the 7-position. These reactions include bromination, nitration, and others, showcasing the compound's reactive sites and the influence of different electrophiles on the reaction pathways. The ability to undergo various substitution reactions highlights the compound's versatility and reactivity (Campaigne, Dinner, & Haseman, 1971).

Scientific Research Applications

Crystal and Molecular Structures

4-Methoxybenzo[b]thiophene has been studied for its crystal and molecular structures using X-ray diffractometry. This research provides insights into its molecular composition and interactions within crystal lattices, which are important for understanding its chemical behavior and potential applications in various fields (Mullica et al., 1996).

Substitution Reactions

This compound undergoes various substitution reactions such as bromination, nitration, and Vilsmeier–Haack formylation. These reactions are significant for modifying the compound for different scientific applications, such as in materials science and organic synthesis (Clarke et al., 1973).

Electrophilic Substitution

Electrophilic substitution reactions of 4-Methoxybenzo[b]thiophene have been explored, revealing its reactivity patterns. This understanding aids in the development of novel chemical compounds with specific properties and functionalities (Campaigne et al., 1971).

Vilsmeier–Haack Reaction

The compound undergoes the Vilsmeier–Haack reaction, which is a form of formylation. This reaction is vital in organic chemistry for introducing formyl groups into aromatic compounds, enhancing their utility in various chemical syntheses (Ricci et al., 1967).

Plant Growth Enhancement

4-Methoxybenzo[b]thiophene has shown potential in enhancing plant growth. This application is important for agricultural research and development of new agrichemicals (Schuetz et al., 1967).

Synthesis of Photochromic Derivatives

This compound has been used in the synthesis of photochromic thieno-2H-chromene derivatives. These compounds are significant in the development of materials with light-responsive properties, useful in various technological applications (Queiroz et al., 2000).

Supramolecular Arrangements

Studies on 3-ferrocenyl-methoxybenzo[b]thiophene isomers have contributed to the understanding of supramolecular arrangements. This research is crucial in the field of molecular engineering, where the arrangement of molecules is critical for the development of nanoscale devices and materials (Silva et al., 2011).

Functionalisation of Benzo[b]thiophene Derivatives

Ortho-metallation and subsequent reactions of 4-Methoxybenzo[b]thiophene derivatives have been studied, offering pathways for the functionalization of this compound. These methods are significant for creating specialized organic molecules for various industrial and research applications (Mandal et al., 1998).

Safety And Hazards

While specific safety and hazard information for 4-Methoxybenzo[b]thiophene is not available, it’s important to handle all chemical compounds with care and take necessary precautions .

Future Directions

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

properties

IUPAC Name

4-methoxy-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOBRGLUEDOCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CSC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504754
Record name 4-Methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzo[b]thiophene

CAS RN

3781-90-6
Record name 4-Methoxy-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1-benzothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the obtained (2,2-diethoxyethyl)(3-methoxyphenyl)sulfane (91, 3.6 g, 14.0 mmol) dissolved in a dichloromethane solution (70 mL) was slowly added trifluoroborane etherate (BF3-Et2O; 1.75 mL, 13.72 mmol) at room temperature under nitrogen, and the reaction mixture was stirred for one hour and neutralized with a sodium bicarbonate solution at room temperature. Organic layer was isolated, organic compounds in water were extracted with dichloromethane, the recovered organic solution was evaporated after a treatment with sodium sulfate, and concentrated under reduced pressure. After concentration, residues were purified by column chromatography to give the target compounds 4-methoxybenzothiophene (92a, 368 mg, 16%) and 6-methoxybenzothiophene compounds (92b, 1.38 g, 60%) as transparent liquids.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
R Romagnoli, PG Baraldi, MD Carrion… - Bioorganic & medicinal …, 2010 - Elsevier
The central role of microtubules in cell division and mitosis makes them a particularly important target for anticancer agents. On our early publication, we found that a series of 2-(3′,4′,…
Number of citations: 54 www.sciencedirect.com
M Maiti, T Misra, T Bhattacharya, C Basu, A De… - … of Photochemistry and …, 2002 - Elsevier
Methods of synthesis and characterization of the bichromophores (4MBA and 4MBAS) comprising 4-methoxybenzo[b]thiophene (4MBT) as donor and p-chloroacetophenone (PCA) as …
Number of citations: 27 www.sciencedirect.com
E Campaigne, A Dinner… - Journal of Heterocyclic …, 1971 - Wiley Online Library
A variety of eleclrophilic substitution reactions have been carried out on 4‐methoxybenzo[b]‐thiophene (IIIa) and 4‐benzoyloxybenzo[b ] thiophene (IVa). Substitution occurs in the 7‐…
Number of citations: 14 onlinelibrary.wiley.com
K Clarke, RM Scrowston, TM Sutton - Journal of the Chemical Society …, 1973 - pubs.rsc.org
The bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation reactions of 4-methoxy-benzo[b]thiophen and its 3-methyl derivative have beeen investigated. …
Number of citations: 2 pubs.rsc.org
JLF da Silva, AP Ferreira, MM Marques, SG Harjivan… - …, 2011 - pubs.rsc.org
Two regioisomers, 3-ferrocenyl-6-methoxybenzo[b]thiophene (IV) and 3-ferrocenyl-4-methoxybenzo[b]thiophene (V), were isolated after an acid-catalysed intramolecular electrophilic …
Number of citations: 2 pubs.rsc.org
SS Mandal, SS Samanta - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
Heteroatom directed ortho-metallation of 2-tert-butyldimethylsilyl-4-methoxybenzo[b]thiophene and 2-tert-butyldimethylsilyl-4-carbamoyloxybenzo[b]thiophene has been followed by …
Number of citations: 4 pubs.rsc.org
C Mukherjee, S Kamila, A De - Tetrahedron, 2003 - Elsevier
A short, simple and inexpensive synthesis of several diversely substituted benzo[b]thiophenes and one naphthothiophene is described. The method involves introduction of …
Number of citations: 39 www.sciencedirect.com
T Misra, T Bhattacharya, SK Pal, A De, RD Saini… - Chemical physics …, 2003 - Elsevier
Both steady state and time resolved spectroscopic investigations on a novel synthesized bichromophore 4MBA (4 methoxybenzo[b]thiophene donor (4MBT) is linked with the electron …
Number of citations: 21 www.sciencedirect.com
HH Moussa, S Abdel‐Meguid - Journal of Heterocyclic …, 1981 - Wiley Online Library
p‐Tolyl 2‐thienyl ketone (I) condensed with dimethyl succinate in the presence of potassium t‐butoxide to give the trans (SC 4 H 3 /CO 2 Me) half‐ester (IIIa) whose configuration was …
Number of citations: 8 onlinelibrary.wiley.com
RB Rogers - Journal of Heterocyclic Chemistry, 1973 - Wiley Online Library
The sulfur analog of psilocin, 3‐(β‐dimethylaminoethyl)‐4‐hydroxybenzo[b ]thiophene, and some O‐methylated and N‐demethylated isomers have been synthesized for …
Number of citations: 17 onlinelibrary.wiley.com

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